molecular formula C7H6O3 B13440693 3,4-Dihydroxybenzaldehyde-formyl-13C

3,4-Dihydroxybenzaldehyde-formyl-13C

Cat. No.: B13440693
M. Wt: 139.11 g/mol
InChI Key: IBGBGRVKPALMCQ-AZXPZELESA-N
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Description

3,4-Dihydroxybenzaldehyde-formyl-13C is a compound that features a carbon-13 isotope labeling at the formyl groupThe carbon-13 labeling allows for its use in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy for tracking metabolic pathways and studying molecular interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxybenzaldehyde-formyl-13C typically involves the incorporation of a carbon-13 isotope into the formyl group of 3,4-dihydroxybenzaldehyde. This can be achieved through various synthetic routes, including:

    Formylation Reaction:

    Isotope Labeling: The carbon-13 isotope can be introduced using labeled precursors or reagents, such as carbon-13 labeled formic acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch Processing: Conducting the reaction in large reactors with precise control over temperature, pressure, and reaction time.

    Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxybenzaldehyde-formyl-13C undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the formyl group to a hydroxyl group, forming alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Protocatechuic acid.

    Reduction: 3,4-Dihydroxybenzyl alcohol.

    Substitution: Various ethers and esters depending on the substituents used.

Scientific Research Applications

3,4-Dihydroxybenzaldehyde-formyl-13C has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in NMR spectroscopy to study molecular structures and reaction mechanisms.

    Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.

    Medicine: Utilized in the development of diagnostic tools and imaging agents.

    Industry: Applied in the synthesis of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3,4-Dihydroxybenzaldehyde-formyl-13C involves its interaction with molecular targets through its formyl and hydroxyl groups. The carbon-13 labeling allows for detailed tracking of its metabolic fate using NMR spectroscopy. The compound can inhibit oxidative DNA damage and apoptosis through its antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxybenzaldehyde: The non-labeled version of the compound.

    Protocatechuic Acid: An oxidized form of 3,4-dihydroxybenzaldehyde.

    3,4-Dihydroxybenzyl Alcohol: A reduced form of 3,4-dihydroxybenzaldehyde

Uniqueness

3,4-Dihydroxybenzaldehyde-formyl-13C is unique due to its carbon-13 labeling, which makes it particularly valuable for NMR studies. This isotopic labeling allows for precise tracking and analysis of metabolic pathways and molecular interactions, providing insights that are not possible with non-labeled compounds.

Properties

Molecular Formula

C7H6O3

Molecular Weight

139.11 g/mol

IUPAC Name

3,4-dihydroxybenzaldehyde

InChI

InChI=1S/C7H6O3/c8-4-5-1-2-6(9)7(10)3-5/h1-4,9-10H/i4+1

InChI Key

IBGBGRVKPALMCQ-AZXPZELESA-N

Isomeric SMILES

C1=CC(=C(C=C1[13CH]=O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=O)O)O

Origin of Product

United States

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